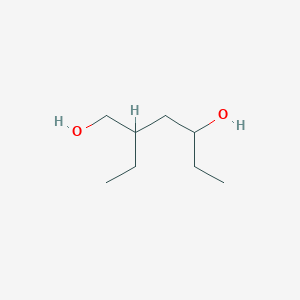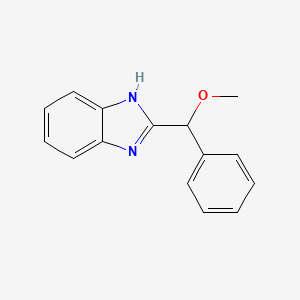
1H-Benzimidazole, 2-(methoxyphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(methoxyphenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methoxyphenylmethyl group to the benzimidazole core enhances its chemical properties and biological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde (such as methoxybenzaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-(methoxyphenylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1H-Benzimidazole, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Benzimidazole, 2-(methoxyphenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antiparasitic activities, making it a valuable tool in biological research.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-(methoxyphenylmethyl)-, are investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the integrity of microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(methoxyphenylmethyl)- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity.
Thiabendazole: Used as an anthelmintic and antifungal agent.
Cyclobendazole: Known for its antimicrobial properties.
Compared to these compounds, 1H-Benzimidazole, 2-(methoxyphenylmethyl)- exhibits unique chemical properties due to the presence of the methoxyphenylmethyl group, which can enhance its biological activity and specificity .
Properties
CAS No. |
1218-73-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14(11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)17-15/h2-10,14H,1H3,(H,16,17) |
InChI Key |
JWHGIUIPEAVZBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
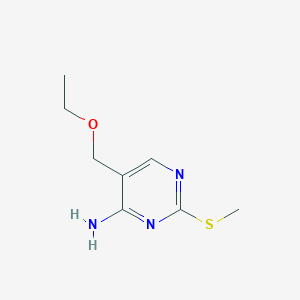
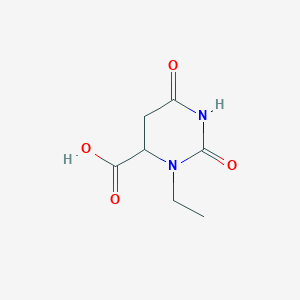
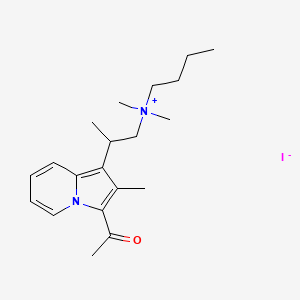
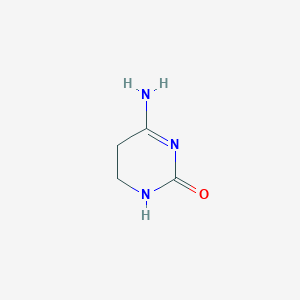
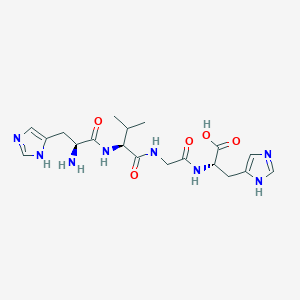
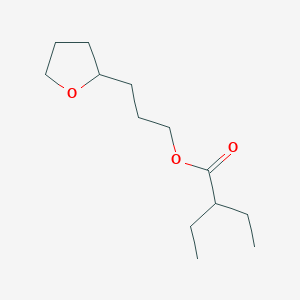
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
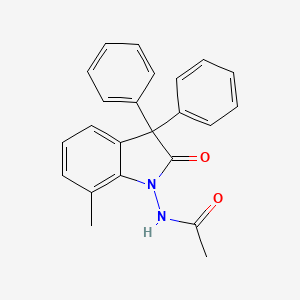
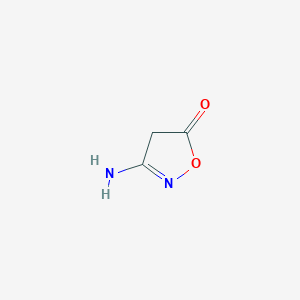
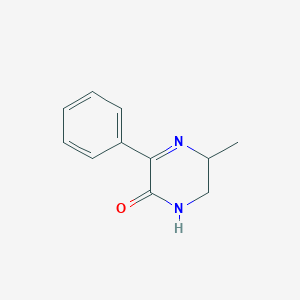
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)

